N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine
Description
This compound is a branched tertiary diamine featuring two polyunsaturated aliphatic chains: a (9Z,12Z)-9,12-octadecadien-1-yl group and a more complex [(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl] chain. Such structures are often explored in lipid-based drug delivery systems due to their ability to self-assemble into nanoparticles or interact with biological membranes .
Properties
Molecular Formula |
C60H112N2 |
|---|---|
Molecular Weight |
861.5 g/mol |
IUPAC Name |
N'-[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl]-N,N-dimethyl-N'-[(9Z,12Z)-octadeca-9,12-dienyl]propane-1,3-diamine |
InChI |
InChI=1S/C60H112N2/c1-6-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-55-60(56-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-2)62(59-54-57-61(4)5)58-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-3/h18-23,27-32,60H,6-17,24-26,33-59H2,1-5H3/b21-18-,22-19-,23-20-,30-27-,31-28-,32-29- |
InChI Key |
MPFJOORFGGCDCL-CWJLHRMTSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(N(CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)N(CCCCCCCCC=CCC=CCCCCC)CCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the long-chain unsaturated fatty acids, such as 9,12-octadecadienoic acid (linoleic acid) and 10,13-nonadecadienoic acid.
Amidation Reaction: The fatty acids are then subjected to an amidation reaction with N,N-dimethyl-1,3-propanediamine under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common for reducing double bonds.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated fatty acid derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of long-chain unsaturated amines.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine involves its interaction with cellular membranes and proteins. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. Additionally, the amine groups can interact with various molecular targets, influencing biological processes.
Comparison with Similar Compounds
Structural and Functional Group Differences
N,N-Dimethyl-2,3-bis[(9Z,12Z)-9,12-octadecadien-1-yloxy]-1-propanamine ()
- Structure : Contains ether (oxy) linkages instead of amine groups, with two (9Z,12Z)-octadecadienyl chains attached to a propanamine backbone.
- Molecular Formula: C41H77NO2 (MW: 616.072).
N,N-Diethyloctadeca-9,12-dienamide (3140-46-3; )
- Structure : An amide with diethyl substituents and a single (9Z,12Z)-octadecadienyl chain.
- Molecular Formula : C22H40N2O (MW: 348.57).
- This affects solubility and biological targeting .
N-Acetylated Phenanthrene Derivatives ()
- Structure: Aromatic phenanthrene cores with acetylated amines. Example: N-acetyl-N-(2,4-dicyano-1-(4-methoxyphenyl)-9,10-dihydrophenanthren-3-yl)acetamide.
- Key Difference : Aromatic systems enable π-π stacking, unlike the aliphatic chains of the target compound. This structural variance influences applications in photodynamic therapy versus lipid-based delivery .
Phenothiazine Derivatives ()
- Structure: Aromatic phenothiazine ring with a dimethylaminopropyl chain (e.g., [3-(2-chloro-10H-phenothiazin-10-yl)propyl]dimethylamine).
- Key Difference : The planar aromatic system facilitates intercalation into DNA or proteins, whereas the target compound’s flexible aliphatic chains favor membrane integration .
Physicochemical Properties
Stability and Reactivity
- The target compound’s tertiary amines may protonate under acidic conditions, enhancing solubility and enabling endosomal escape in drug delivery. In contrast, ether-linked compounds () lack pH-sensitive behavior but offer superior oxidative stability .
- Amides () are hydrolytically stable but less versatile in dynamic biological environments compared to amines .
Biological Activity
N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine is a complex organic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₃₄H₅₉N₃
- Molecular Weight : 525.87 g/mol
- IUPAC Name : this compound
Structural Features
The compound features multiple unsaturated fatty acid chains which contribute to its unique biological activity. The presence of double bonds in the octadecadienyl groups enhances its reactivity and interaction with biological membranes.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
1. Antioxidant Studies
A study conducted by Xie et al. (2020) demonstrated that derivatives of octadecadienoic acid possess significant antioxidant properties. The study utilized various assays (DPPH and ABTS) to quantify the scavenging ability of the compound. Results indicated a dose-dependent relationship with antioxidant activity.
| Concentration (μM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 60 |
| 100 | 75 | 80 |
2. Anti-inflammatory Mechanisms
In vitro studies by Zhang et al. (2022) assessed the anti-inflammatory effects of the compound on macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in TNF-alpha and IL-6 levels.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound (50 μM) | 80 | 90 |
| Compound (100 μM) | 50 | 60 |
3. Antimicrobial Activity
Research by Lee et al. (2023) evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
